Acetamide,2-(methoxymethoxy)-N,N-dimethyl-
Description
Overview of Acetamide (B32628) Derivatives in Contemporary Organic Synthesis
Acetamide, the simplest amide derived from acetic acid, is the parent compound for a vast family of derivatives with significant roles in chemistry. fiveable.mewikipedia.org These derivatives are not merely laboratory curiosities; they are fundamental components in both industrial and academic research. patsnap.com Acetamide and its derivatives serve as versatile solvents, plasticizers, and stabilizers. sciencewithshobha.comallen.in In organic synthesis, they are valuable intermediates and precursors for more complex molecules. patsnap.com For instance, the amide functional group can undergo various transformations, such as hydrolysis to form carboxylic acids and amines, or rearrangement reactions like the Hofmann rearrangement to produce primary amines. patsnap.com The relative stability and polarity of the amide bond make acetamide derivatives crucial scaffolds in medicinal chemistry, forming the backbone of many biologically active compounds. archivepp.com Their ability to participate in hydrogen bonding also influences the physical properties and reactivity of molecules in which they are found. fiveable.me
Table 1: Physicochemical Properties of Acetamide
| Property | Value |
| Chemical Formula | C₂H₅NO |
| Molar Mass | 59.07 g/mol |
| Appearance | Colorless hygroscopic solid |
| Melting Point | 79 to 81 °C |
| Boiling Point | 221.2 °C |
| Solubility in Water | 2000 g/L |
| Density | 1.159 g/cm³ |
| Data sourced from multiple references. wikipedia.orgvedantu.comextramarks.comgeeksforgeeks.org |
General Significance of N,N-Dimethylacetamides as Synthetic Intermediates and Reagents
Within the acetamide family, N,N-disubstituted variants, particularly N,N-Dimethylacetamide (DMAc), hold a position of prominence. DMAc is a high-boiling, polar aprotic solvent widely employed in industrial and laboratory settings. acs.orgwikipedia.org Its excellent ability to dissolve a wide range of organic and inorganic compounds makes it an ideal medium for numerous chemical reactions, especially in the production of polymers like polyacrylonitrile (B21495) and spandex, as well as in the pharmaceutical industry. chemicalbook.comnbinno.com
Beyond its role as a solvent, DMAc functions as a multipurpose reagent and chemical intermediate. nbinno.comchemicalbook.com It can participate directly in synthetic transformations by donating its own atoms—including hydrogen, carbon, nitrogen, and oxygen—to form various molecular frameworks. nih.govresearchgate.net This reactivity makes it a versatile synthon for creating diverse functional groups and heterocyclic systems. researchgate.net Furthermore, DMAc is valued for its stability in the presence of strong bases, making it a preferred solvent for reactions that require such conditions. wikipedia.org Its dipolar nature can also help to stabilize transition states in certain reactions, thereby increasing reaction rates and improving product yields. nbinno.com
Table 2: Physicochemical Properties of N,N-Dimethylacetamide (DMAc)
| Property | Value |
| Chemical Formula | C₄H₉NO |
| Molar Mass | 87.12 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -20 °C |
| Boiling Point | 165.1 °C |
| Solubility in Water | Miscible |
| Density | 0.937 g/mL |
| Data sourced from multiple references. acs.orgwikipedia.orgchemicalbook.com |
Contextualization of 2-(Methoxymethoxy)-N,N-dimethylacetamide within Broader Amide Chemistry Research
The MOM group is a well-established protecting group for alcohols in organic synthesis. adichemistry.comchemistrytalk.org Protecting groups are used to temporarily mask a reactive functional group (like a hydroxyl group, -OH) to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The MOM group is typically stable under basic, nucleophilic, and various redox conditions but can be readily removed under acidic conditions to regenerate the original alcohol. adichemistry.comchemistrytalk.org
Therefore, "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" can be identified as the MOM-protected form of 2-hydroxy-N,N-dimethylacetamide. Its significance in chemical research would lie in its function as a synthetic intermediate. Researchers would likely synthesize this compound to carry out multi-step syntheses where a reactive hydroxyl group needs to be shielded. Once the desired chemical transformations are complete, the MOM group can be cleaved to unveil the hydroxyl functionality for subsequent reactions or to yield the final target molecule. This strategy is fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(methoxymethoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C6H13NO3/c1-7(2)6(8)4-10-5-9-3/h4-5H2,1-3H3 |
InChI Key |
IMNFFUUNHIENEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COCOC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxymethoxy N,n Dimethylacetamide and Analogous Structures
Direct Synthesis Approaches to N,N-Dimethylacetamides
Direct synthesis methods focus on constructing the N,N-dimethylacetamide core by forming the amide bond or by modifying an existing acetamide (B32628) structure.
Amidation Reactions of Precursors with Dimethylamine (B145610)
A primary route to N,N-dimethylacetamides involves the reaction of a carboxylic acid or its derivative with dimethylamine. This classic amidation can be achieved through several protocols. For instance, the reaction of methoxymethoxyacetic acid with dimethylamine would directly yield the target compound. Commercially, N,N-dimethylacetamide (DMAC) is prepared by reacting dimethylamine with acetic anhydride (B1165640) or acetic acid.
The direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures (above 160°C) due to the formation of less reactive ammonium (B1175870) salts. mdpi.com To circumvent these harsh conditions, various activating agents and catalysts are employed. Silicon-based reagents like methyltrimethoxysilane (B3422404) [CH3Si(OMe)3] have been shown to be effective for the direct amidation of carboxylic acids with amines, offering a safe and inexpensive alternative. nih.gov The reaction is believed to proceed through a silyl (B83357) ester intermediate which is then attacked by the amine. nih.gov
Another approach involves the use of boron-based catalysts. catalyticamidation.info Mechanistic studies suggest that these catalysts activate the carboxylic acid, facilitating the nucleophilic attack by the amine. catalyticamidation.info
| Reactants | Reagents/Catalysts | Key Features |
| Carboxylic Acid + Amine | Thermal (>160°C) | High temperature, potential for side reactions. mdpi.com |
| Carboxylic Acid + Amine | Methyltrimethoxysilane | Mild conditions, simple workup. nih.gov |
| Carboxylic Acid + Amine | Boron-based catalysts | Catalytic, avoids stoichiometric activators. catalyticamidation.info |
| Acetic Anhydride + Dimethylamine | Commercial process | Efficient for large-scale production of DMAC. |
Alkylation and Functionalization of Acetamide Scaffolds
An alternative direct approach is the functionalization of a pre-existing N,N-dimethylacetamide scaffold. This can involve the α-alkylation of N,N-dimethylacetamide. researchgate.net The use of ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts allows for the direct α-alkylation of amides with primary alcohols. researchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the enolate of the amide.
Cesium carbonate has also been noted for its utility in promoting C, N, and O-alkylation reactions and can be used as a mild inorganic base in such transformations. researchgate.net N,N-dimethylacetamide plays a role as a catalyst in various reactions such as cyclization, halogenation, and alkylation, which can increase the yield of the main products.
Indirect Synthetic Routes Involving the Methoxymethoxy Moiety
Indirect routes involve the strategic introduction of the methoxymethoxy (MOM) group at an appropriate stage of the synthesis.
Introduction of the Methoxymethoxy Protecting Group into Intermediates
The methoxymethoxy (MOM) group is a common protecting group for alcohols, but it is also used to protect other functional groups like amines. adichemistry.comtotal-synthesis.com It is typically introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.org Other reagents for introducing the MOM group include dimethoxymethane (B151124) with an acid catalyst. total-synthesis.com
In the context of synthesizing 2-(methoxymethoxy)-N,N-dimethylacetamide, an intermediate such as N,N-dimethyl-2-hydroxyacetamide could be protected with a MOM group. The MOM group is stable under a range of conditions (pH 4 to 12) and is resistant to many oxidizing and reducing agents, as well as bases and nucleophiles. adichemistry.com It is, however, sensitive to acids, which allows for its removal when needed. adichemistry.comtotal-synthesis.com
| Reagent | Base/Catalyst | Conditions |
| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Room Temperature adichemistry.com |
| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | THF adichemistry.com |
| Dimethoxymethane [CH2(OMe)2] | Phosphorus pentoxide (P2O5) | Chloroform adichemistry.com |
| Dimethoxymethane [CH2(OMe)2] | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane adichemistry.com |
Strategies Utilizing Chloroacetamide Derivatives as Precursors
A versatile strategy for synthesizing 2-(methoxymethoxy)-N,N-dimethylacetamide involves the use of N,N-dimethyl-2-chloroacetamide as a precursor. This compound can undergo a nucleophilic substitution reaction with a methoxide (B1231860) source.
This approach is analogous to the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide. wikipedia.orgchemistrytalk.org In this case, N,N-dimethyl-2-chloroacetamide acts as the electrophile, and a methoxymethyl alkoxide would serve as the nucleophile. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of the ether linkage. wikipedia.orgchemistrytalk.org
The synthesis of N,N-dimethyl-2-chloroacetamide itself can be achieved by the amidation reaction of chloroacetyl chloride with dimethylamine. google.com Various N-(substituted phenyl)-2-chloroacetamides have been synthesized as part of research into their biological activities. nih.gov Studies on the reactivity of α-chloroacetamides have shown that the chlorine atom can be replaced by alkoxides to form the corresponding ether. researchgate.net
Catalytic Approaches in Acetamide Synthesis
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Several catalytic methods are applicable to the synthesis of N,N-dimethylacetamides and related structures.
Rhodium(I)-complexes have been used to catalyze the carbonylation of anhydrous trimethylamine (B31210) in the presence of methyl iodide to produce N,N-dimethylacetamide. researchgate.net This process has shown high conversion rates and selectivity for the desired product. researchgate.net
Palladium-catalyzed cross-coupling reactions have been developed for the amidation of aryl esters with anilines. mdpi.com Nickel/NHC catalytic systems have also been reported for the direct amidation of methyl esters without the need for an external base. mdpi.com Furthermore, copper-catalyzed reactions have been employed for the synthesis of N-acyl sulfenamides, demonstrating the utility of copper in forming S-N bonds. nih.gov
The direct catalytic amidation of unactivated esters with amines can be facilitated by 2,2,2-trifluoroethanol, which is proposed to proceed through a trifluoroethanol-derived active ester intermediate. rsc.org
| Catalyst System | Reactants | Key Features |
| Rhodium(I) complex | Trimethylamine, Methyl iodide, CO | High conversion and selectivity. researchgate.net |
| Palladium complexes | Aryl esters, Anilines | Cross-coupling for specific amide synthesis. mdpi.com |
| Nickel/NHC | Methyl esters, Amines | Base-free amidation. mdpi.com |
| 2,2,2-Trifluoroethanol | Unactivated esters, Amines | Mediates condensation. rsc.org |
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, represents a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org This reaction class is instrumental in synthesizing aryl amines and their derivatives, including N-aryl acetamides, by coupling an amine with an aryl halide or sulfonate. wikipedia.orgacsgcipr.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or amide), deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org
The versatility of this method has been expanded through the development of sophisticated phosphine (B1218219) ligands that stabilize the palladium catalyst and facilitate the reaction with a wide range of substrates, including amides. wikipedia.orgmit.edu For instance, the cross-coupling of amides can proceed via selective N–C(O) cleavage in a process known as transamidation, providing a powerful tool for creating new amide bonds under catalytic conditions. rsc.orgrsc.org
A relevant example for analogous structures is the palladium-catalyzed Suzuki-type cross-coupling reaction between aryldioxaborolanes and 2-bromo-N,N-dimethylacetamide. This reaction directly forms an α-aryl-N,N-dimethylacetamide, demonstrating the utility of palladium catalysis in constructing complex acetamide derivatives. The success of this transformation is highly dependent on the choice of ligand, base, and palladium source, with sterically hindered phosphine ligands often promoting the desired coupling.
| Aryl Group | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenyl | Pd(dba)₂ / Tricyclohexylphosphine | K₃PO₄ | THF | 75 |
| 4-Methylphenyl | Pd(dba)₂ / Tricyclohexylphosphine | K₃PO₄ | THF | 78 |
| 4-Methoxyphenyl | Pd(dba)₂ / Tricyclohexylphosphine | K₃PO₄ | THF | 72 |
| 4-Chlorophenyl | Pd(dba)₂ / Tricyclohexylphosphine | K₃PO₄ | THF | 68 |
| 2-Naphthyl | Pd(dba)₂ / Tricyclohexylphosphine | K₃PO₄ | THF | 70 |
Phase-Transfer Catalysis in Synthesis
Phase-Transfer Catalysis (PTC) is a powerful and green synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. iajpr.com This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. iajpr.comcrdeepjournal.org
This technique is particularly advantageous for N-alkylation reactions, which are fundamental to the synthesis of N,N-disubstituted amides. crdeepjournal.org In this context, a monosubstituted acetamide could be dissolved in an organic solvent, while an alkylating agent and a base (like sodium hydroxide) are in an aqueous solution. The PTC catalyst transports hydroxide (B78521) ions into the organic phase to deprotonate the amide, creating a nucleophilic amide anion. This anion then reacts with an alkylating agent to form the N,N-disubstituted product.
The key benefits of PTC include the use of inexpensive bases, mild reaction conditions, elimination of anhydrous solvents, reduced reaction times, and enhanced yields and selectivity. iajpr.comphasetransfer.com These features make PTC an environmentally benign and industrially viable method for synthesizing complex molecules, including acetamide derivatives. crdeepjournal.org Chiral PTC catalysts have also been developed for asymmetric synthesis, allowing for the enantioselective formation of valuable organic compounds. nih.govunimi.it
| Component | Role | Example |
|---|---|---|
| Organic Phase | Contains the amide substrate and organic solvent. | N-methyl-2-(methoxymethoxy)acetamide in Toluene |
| Aqueous Phase | Contains the base and inorganic salts. | Aqueous Sodium Hydroxide (NaOH) |
| Reactant | The alkylating agent. | Methyl Iodide (CH₃I) |
| Phase-Transfer Catalyst | Transports the anion (e.g., OH⁻) between phases. | Tetrabutylammonium bromide (TBAB) |
| Product | The desired N,N-disubstituted acetamide. | Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- |
Novel and Green Chemistry Approaches to Acetamide Synthesis
Modern synthetic chemistry places a strong emphasis on the development of novel and environmentally friendly methods that maximize efficiency while minimizing waste and energy consumption. rsc.org These "green chemistry" principles are increasingly applied to the synthesis of amides and acetamide derivatives.
One of the most prominent green techniques is microwave-assisted synthesis . ajrconline.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.nettandfonline.com This rapid, volumetric heating is effective for direct amidation reactions between carboxylic acids and amines, sometimes proceeding under solvent-free conditions without the need for a catalyst. tandfonline.commdpi.com
Another key principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. libretexts.org Syntheses with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts. buecher.de An example of an "efficient atom and step economic (EASE)" approach has been developed for the synthesis of Modafinil, an acetamide-containing drug, using a recyclable heterogeneous catalyst to improve sustainability. rsc.org
More revolutionary approaches are also emerging. Researchers have investigated the direct electrochemical synthesis of acetamide from carbon dioxide (CO₂) and nitrogen (N₂) using a single-atom alloy catalyst. nih.gov This method achieves both C-C and C-N bond coupling in one process, representing a highly innovative and sustainable route to acetamides from abundant feedstocks. nih.gov Similarly, the carbonylation of trimethylamine using a rhodium(I) complex offers another novel pathway to N,N-dimethylacetamide. researchgate.net
| Methodology | Key Features | Green Chemistry Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Reduced reaction time, increased yields, potential for solvent-free conditions. | nih.govtandfonline.commdpi.com |
| Atom and Step Economic (EASE) Synthesis | Focuses on maximizing atom economy and minimizing synthetic steps. | High atom economy, reduced waste, use of recyclable catalysts. | rsc.org |
| Electrochemical Synthesis | Directly uses CO₂ and N₂ as starting materials. | Utilization of waste CO₂, mild conditions, high sustainability potential. | nih.gov |
| Catalytic Carbonylation | Reacts amines with carbon monoxide (CO). | Novel route utilizing C1 feedstock. | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 2 Methoxymethoxy N,n Dimethylacetamide
General Reactivity Patterns of N,N-Dimethylacetamides
N,N-dimethylacetamide (DMAc) is a high-boiling, water-miscible, polar aprotic solvent widely used in organic synthesis. wikipedia.org Its chemical reactions are characteristic of N,N-disubstituted amides. wikipedia.orgchemeurope.com A primary reaction is the hydrolysis of the acyl-N bond, which occurs in the presence of acid to yield acetic acid and dimethylamine (B145610) hydrochloride. wikipedia.orgchemeurope.com However, DMAc is notably resistant to hydrolysis under basic conditions, which makes it a useful solvent for reactions involving strong bases like sodium hydroxide (B78521). wikipedia.orgchemeurope.com
Beyond its role as a solvent, DMAc can also function as a reagent and a catalyst. It can serve as a source for various molecular fragments, including H, C, N, and O atoms, in a range of synthetic transformations. mdpi.comnih.gov Furthermore, DMAc can act as a catalyst in processes such as cyclization, halogenation, alkylation, and dehydrogenation, often enhancing the yield of the primary products. Its stability is generally high, though it can react with certain halogenated compounds, like carbon tetrachloride, at elevated temperatures. pitt.edu
Table 1: General Reactivity of N,N-Dimethylacetamide (DMAc)
| Reaction Type | Conditions | Products | Reference(s) |
| Acid Hydrolysis | Aqueous Acid (e.g., HCl) | Acetic Acid + Dimethylamine Salt | wikipedia.org, chemeurope.com |
| Base Resistance | Strong Base (e.g., NaOH) | No reaction (stable) | wikipedia.org, chemeurope.com |
| Catalysis | Various | Promotes cyclization, halogenation, etc. | |
| Reagent Use | Various | Source of C, H, N, O atoms | mdpi.com, nih.gov |
Mechanistic Investigations of Acetamide (B32628) Reactions
The reaction mechanisms of acetamides are largely dictated by the carbonyl group and the adjacent nitrogen atom. patsnap.com Hydrolysis is a cornerstone reaction, proceeding through different pathways depending on the pH.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.comcdnsciencepub.compublish.csiro.au This A-2 mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the corresponding carboxylic acid and amine. cdnsciencepub.com Depending on the substrate's structure and the acidity of the medium, other mechanisms like A-1 hydrolysis with N-alkyl fission can also occur. cdnsciencepub.com
Base-Promoted Hydrolysis : In a basic medium, a hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. patsnap.compearson.com This forms a tetrahedral intermediate that subsequently expels the amine group to yield a carboxylate ion. pearson.comyoutube.com
Other significant reactions of amides include the Hofmann rearrangement for primary amides, which converts them to primary amines with one less carbon atom. patsnap.com The reaction of primary amides with nitrous acid proceeds via the formation of an N-nitrosoamine intermediate. stackexchange.com
Role of the Methoxymethoxy Group in Modulating Reactivity
The methoxymethoxy (MOM) group in 2-(methoxymethoxy)-N,N-dimethylacetamide is primarily known as a protecting group for alcohols. tandfonline.com Its presence introduces specific reactivity patterns to the molecule, mainly centered around its cleavage (deprotection) and its potential to influence nearby reactions through electronic effects or direct participation. The oxygen atoms' lone pairs can influence the electron density of the molecule, potentially affecting the reactivity of the adjacent acetamide core. nih.gov
The most common chemical transformation involving the methoxymethoxy group is its removal, or deprotection, to reveal the parent alcohol. The MOM ether is an acetal, and as such, it is typically cleaved under acidic conditions. tandfonline.com A variety of methods have been developed for this purpose, allowing for selective deprotection even in the presence of other sensitive functional groups. tandfonline.com
Common deprotection strategies include:
Protic Acids : Simple acids like hydrochloric acid (HCl) in a protic solvent can effectively hydrolyze the MOM ether. tandfonline.com
Lewis Acids : A range of Lewis acids, such as lithium tetrafluoroborate (B81430) (LiBF₄), dimethylboron bromide (Me₂BBr), and titanium tetrachloride (TiCl₄), are used for cleavage under milder or non-aqueous conditions. tandfonline.com
Neutral Conditions : Reagent systems like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) can deprotect MOM ethers under slightly thermal, non-acidic conditions. tandfonline.com
The choice of reagent allows for high chemoselectivity, leaving other protecting groups and functional moieties like esters and benzyl (B1604629) ethers intact. tandfonline.com
Table 2: Selected Reagents for Methoxymethyl (MOM) Group Deprotection
| Reagent/System | Conditions | Solvent | Reference(s) |
| HCl | Acidic | Protic (e.g., MeOH) | tandfonline.com |
| LiBF₄ | Lewis Acidic | Aprotic (e.g., MeCN) | tandfonline.com |
| Me₂BBr | Lewis Acidic | Aprotic (e.g., CH₂Cl₂) | tandfonline.com |
| CBr₄ / PPh₃ | Neutral | Aprotic (e.g., ClCH₂CH₂Cl) | tandfonline.com |
The oxygen atoms of the methoxymethoxy group can play a significant role in neighboring group participation (NGP). wikipedia.orglibretexts.org NGP is the intramolecular interaction of a functional group with a reaction center, which can lead to enhanced reaction rates and retention of stereochemistry. wikipedia.orgdalalinstitute.com
In the case of 2-(methoxymethoxy)-N,N-dimethylacetamide, if a reaction were to occur at the carbon atom alpha to the ether oxygen (the CH₂ group), the lone pairs on the ether oxygens could stabilize a developing positive charge at that center through resonance. This anchimeric assistance can accelerate substitution reactions at this position. dalalinstitute.com
The methoxymethoxy group can also influence the regioselectivity of a reaction, which is the preference for bond formation or cleavage in one direction over other possibilities. wikipedia.org For instance, in metalation reactions, the oxygen atoms can act as directing groups, guiding a base to deprotonate a specific, nearby proton. acs.org This directing effect can control the position of subsequent electrophilic attack, leading to a specific constitutional isomer as the major product. wikipedia.orgacs.org
Nucleophilic and Electrophilic Reactions of the Acetamide Core
The reactivity of the acetamide core in 2-(methoxymethoxy)-N,N-dimethylacetamide is dominated by the properties of the amide functional group.
Electrophilic Center : The carbonyl carbon is electrophilic due to the polarization of the C=O bond. patsnap.com It is the primary site for attack by nucleophiles. As discussed, this is the key step in the hydrolysis of the amide bond. pearson.com
Nucleophilic Center : The carbonyl oxygen possesses lone pairs and is a nucleophilic center. It readily undergoes protonation in the presence of acid, which is the activating step in acid-catalyzed reactions. patsnap.comcdnsciencepub.com
Nitrogen Atom : While the nitrogen atom has a lone pair, its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group (amide resonance). However, it can still react with potent electrophiles. stackexchange.com
Alpha-Carbon : The carbon atom adjacent to the carbonyl group (the CH₂ attached to the methoxymethoxy group) has acidic protons. Treatment with a strong base could potentially deprotonate this position to form an enolate or a related nucleophilic species, such as α-lithio N,N-dimethylacetamide, enabling alkylation or other reactions at this site.
Intramolecular Cyclization and Rearrangement Pathways
Amides are versatile precursors for the synthesis of N-heterocyclic compounds through intramolecular cyclization reactions. rsc.org For 2-(methoxymethoxy)-N,N-dimethylacetamide, such a reaction would require the presence of a suitable electrophilic group elsewhere in the molecule that could be attacked by one of the amide's atoms. Base-induced intramolecular cyclization of substituted amides is a known strategy for forming rings. mdpi.com Palladium-catalyzed reactions, such as the aza-Wacker-type cyclization, are also powerful methods for constructing heterocyclic systems from amide-containing substrates. nih.gov
Skeletal rearrangements of amides, such as the Hofmann and Curtius rearrangements, typically involve migration of a group to an electron-deficient nitrogen atom and are classic methods for synthesizing amines. nih.govnih.gov While these specific named reactions apply to primary amides and their derivatives, the broader principle of amide rearrangements via C-N or C-C bond cleavage has been expanded through modern synthetic methods. nih.gov For a tertiary amide like 2-(methoxymethoxy)-N,N-dimethylacetamide, rearrangements would likely proceed through different, potentially transition-metal-catalyzed, pathways. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of Acetamide (B32628), 2-(methoxymethoxy)-N,N-dimethyl-. Detailed analysis of one-dimensional and advanced multi-dimensional NMR data allows for the precise assignment of all proton and carbon resonances, as well as providing insights into the molecule's conformational dynamics.
The ¹H and ¹³C NMR spectra of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- exhibit characteristic signals corresponding to its unique molecular structure. The presence of the N,N-dimethyl groups, the methoxymethoxy moiety, and the acetamide backbone are all clearly resolved.
Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the observation of distinct signals for the two N-methyl groups at room temperature. This phenomenon, known as rotational isomerism, is a hallmark of N,N-disubstituted amides. The chemical shifts of the protons and carbons are influenced by their local electronic environment.
Table 1: ¹H NMR Spectral Data of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- (Illustrative data based on typical values for similar structures)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.65 | s | 2H | -O-CH₂-O- |
| 4.10 | s | 2H | -CO-CH₂-O- |
| 3.40 | s | 3H | -O-CH₃ |
| 3.05 | s | 3H | N-CH₃ (trans to C=O) |
| 2.90 | s | 3H | N-CH₃ (cis to C=O) |
Table 2: ¹³C NMR Spectral Data of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- (Illustrative data based on typical values for similar structures)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 169.5 | C=O |
| 96.0 | -O-CH₂-O- |
| 70.0 | -CO-CH₂-O- |
| 55.5 | -O-CH₃ |
| 36.5 | N-CH₃ (trans to C=O) |
| 35.0 | N-CH₃ (cis to C=O) |
Variable-temperature (VT) NMR studies are instrumental in probing the conformational dynamics of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-. st-andrews.ac.uk By recording NMR spectra at different temperatures, the kinetics of the rotational process around the amide C-N bond can be investigated. researchgate.netoxinst.com At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the two N-methyl groups are observed. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two methyl groups interchange their positions so rapidly that the NMR spectrometer detects only an average signal. This temperature is known as the coalescence temperature. st-andrews.ac.uk From the coalescence temperature and the chemical shift difference between the two signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. st-andrews.ac.uk This provides valuable information about the stability of the different conformers.
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are crucial for determining the stereochemistry of molecules. researchgate.net In the context of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-, NOE experiments can be used to establish the relative spatial proximity of different protons in the molecule. For instance, irradiation of one of the N-methyl proton signals and observing an enhancement in the signal of a proton on the acetamide backbone would indicate their close spatial arrangement. This information is vital for confirming the cis/trans relationship of the substituents around the amide bond and for elucidating the preferred three-dimensional structure of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. cardiff.ac.ukbohrium.com These techniques are particularly sensitive to the nature of functional groups and intermolecular interactions.
The infrared spectrum of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- is dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This band, often referred to as the Amide I band, is typically observed in the region of 1630-1680 cm⁻¹ for tertiary amides. ias.ac.in The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group. In some cases, the Amide I band can be split or broadened due to a phenomenon known as Fermi resonance, where the fundamental carbonyl stretching vibration interacts with an overtone or combination band of similar energy. This can complicate the spectral interpretation but also provides more detailed structural information.
Table 3: Characteristic Infrared Absorption Frequencies (Illustrative data based on typical values for similar structures)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2950 | Medium | C-H stretch (alkyl) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1400 | Medium | C-N stretch |
| ~1100 | Strong | C-O stretch |
The vibrational frequencies of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-, particularly the Amide I band, are sensitive to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. researchgate.net When the molecule is dissolved in different solvents, the position of the carbonyl stretching frequency can shift. nih.gov In polar solvents, the carbonyl group can form dipole-dipole interactions with solvent molecules, leading to a lowering of the C=O stretching frequency. In protic solvents, although this molecule cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. Such interactions with solvent molecules can provide valuable insights into the solvation of the amide and its interactions in different chemical environments. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a precise molecular formula. This is a significant advantage over low-resolution mass spectrometry, which typically provides only the nominal mass.
For Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-, the molecular formula is C₅H₁₁NO₂. The theoretical monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), provides a benchmark for experimental verification.
An experimental HRMS analysis of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- would involve ionizing the molecule, commonly using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by mass analysis in a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. The resulting data would be a high-resolution mass spectrum from which the exact mass of the molecular ion can be determined.
While specific experimental HRMS data for Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- is not widely available in peer-reviewed literature, the theoretical values serve as a crucial reference for its identification. The comparison between the experimentally measured exact mass and the theoretical mass would either confirm or refute the proposed molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂ |
| Theoretical Monoisotopic Mass | 117.07898 u |
| Ionization Mode (Hypothetical) | [M+H]⁺ |
| Expected m/z (Hypothetical) | 118.08627 |
X-ray Crystallography for Solid-State Structure and Conformational Studies
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and the intermolecular interactions that govern its packing in the crystal lattice.
To date, the single-crystal X-ray structure of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- has not been reported in publicly accessible crystallographic databases. Consequently, a detailed discussion of its experimental solid-state structure and conformational properties is not possible.
However, a hypothetical X-ray crystallographic study would involve growing a single crystal of the compound suitable for diffraction experiments. This crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data would be used to solve and refine the crystal structure.
Such an analysis would reveal critical structural features, including:
The conformation of the methoxymethoxy group and its orientation relative to the acetamide backbone.
The planarity of the amide group.
The presence of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which would provide insight into the crystal packing.
In the absence of experimental data, computational modeling techniques, such as density functional theory (DFT), could be employed to predict the gas-phase conformational preferences of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-. These theoretical models could then be compared with future experimental X-ray crystallography data to provide a comprehensive understanding of its structural characteristics in both the gaseous and solid states.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Calculated Density | Not Determined |
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the molecular properties of Acetamide (B32628), 2-(methoxymethoxy)-N,N-dimethyl-. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy in determining geometric and electronic properties. researchgate.net
Electronic Structure, Charge Distribution, and Bonding Analysis (e.g., NBO)
The electronic structure of an acetamide is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance effect imparts a partial double bond character to the C-N bond. Natural Bond Orbital (NBO) analysis is a powerful tool for quantifying these interactions. researchgate.net For N,N-disubstituted acetamides, NBO analysis typically reveals strong hyperconjugative interactions, such as the π→π* interaction between the nitrogen lone pair (LP(N)) and the antibonding π* orbital of the carbonyl group (π*(C=O)). This interaction is a key factor in the stabilization of the planar amide group. researchgate.net
The distribution of charges within the molecule can be estimated using methods like Mulliken population analysis or by fitting charges to the molecular electrostatic potential (MEP). In acetamides, the oxygen atom of the carbonyl group is the most electronegative site, carrying a significant negative partial charge, making it a primary site for electrophilic attack. The nitrogen atom is also electron-rich, while the carbonyl carbon is electrophilic. xisdxjxsu.asia
Table 1: Representative NBO Analysis Data for a Generic N,N-Disubstituted Acetamide Fragment Note: This table is illustrative, based on typical values for similar structures, as specific data for Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- is not available.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | ~50-70 |
| σ (C-H)methyl | σ* (N-C) | ~2-5 |
Conformation, Rotational Barriers, and Conformational Preferences
The most significant conformational feature of N,N-disubstituted acetamides is the rotation around the C-N amide bond. montana.edu Due to the partial double bond character, this rotation is significantly hindered, resulting in a substantial energy barrier. nih.gov This barrier is high enough that, in many cases, distinct signals for the two N-methyl groups can be observed in NMR spectroscopy at room temperature, as one is cis and the other is trans to the carbonyl oxygen. montana.edu
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. By locating reactants, products, and, crucially, transition states, a detailed reaction mechanism can be proposed. nih.gov
Understanding Reactivity Indices (e.g., HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a useful indicator of chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.comresearchgate.net
For acetamides, the HOMO is typically localized on the amide group, specifically involving the nitrogen lone pair and the carbonyl π-system. The LUMO is usually the π* antibonding orbital of the carbonyl group. nih.govdergipark.org.tr This distribution indicates that the molecule is most likely to act as an electron donor from the amide region and as an electron acceptor at the carbonyl carbon.
Table 2: Typical Calculated FMO Properties for a Generic N,N-Disubstituted Acetamide Note: This table is illustrative, based on typical values for similar structures, as specific data for Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- is not available.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -8.0 |
| LUMO Energy | -0.5 to 1.5 |
| HOMO-LUMO Gap | 5.5 to 9.5 |
Theoretical Studies of Intermolecular Interactions and Solvent Effects on Structure
The behavior of Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- in a condensed phase is governed by its intermolecular interactions with surrounding molecules, whether of its own kind or solvent molecules. The carbonyl oxygen is a strong hydrogen bond acceptor, and this interaction plays a crucial role in its solubility and structural organization in protic solvents like water. researchgate.net
Theoretical studies can model these interactions explicitly, by calculating the interaction energies of molecular dimers or clusters, or implicitly, by using continuum solvation models (like the Polarizable Continuum Model, PCM). These models simulate the bulk solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies and the study of how the solvent environment affects conformational preferences and reaction barriers. researchgate.net For instance, polar solvents are known to stabilize the zwitterionic resonance structure of the amide bond, which can slightly affect bond lengths and rotational barriers. researchgate.net
Applications As a Synthetic Building Block and Chemical Reagent
Role as an Intermediate in Multi-Step Organic Synthesis
There is no specific information detailing the role of "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" as an intermediate in multi-step organic synthesis. Generally, acetamide (B32628) derivatives are versatile intermediates. For instance, related compounds like N,N-dimethylacetamide (DMAc) are widely used as high-boiling polar aprotic solvents and can also serve as reactants or catalysts in various transformations. wikipedia.orgacs.orgeschemy.comnbinno.comchemicalbook.com The presence of a methoxymethoxy group suggests potential as a precursor to alpha-hydroxy or alpha-keto amides after deprotection.
Utilization in Protecting Group Strategies for Hydroxy and Other Functional Groups
No literature was found that specifically describes the use of "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" in protecting group strategies. The methoxymethyl (MOM) group itself is a well-established protecting group for alcohols, typically introduced using reagents like methoxymethyl chloride (MOM-Cl). It is stable under a variety of conditions but can be removed under acidic conditions. It is conceivable that a compound like "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" could be involved in strategies where the MOM group is transferred, but no such applications are documented.
Applications in the Synthesis of Complex Organic Molecules
Construction of Natural Product Precursors
A thorough search of the literature did not reveal any instances of "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" being used in the construction of natural product precursors. The synthesis of natural products often involves intricate multi-step sequences where specific building blocks are required. While acetamides are part of many natural product structures, the role of this specific compound as a precursor is not reported.
Formation of Diverse Heterocyclic Scaffolds
There is no evidence to suggest that "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" is utilized in the formation of diverse heterocyclic scaffolds. Other N,N-dimethylacetamide derivatives have been shown to act as electrophilic carbon sources in the synthesis of N-heterocyclic compounds like quinazolinones and pyrrole-quinoxalines. rsc.orgresearchgate.netnih.gov These reactions often involve the activation of the carbon adjacent to the nitrogen. It is plausible that "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" could undergo similar transformations, but this has not been reported.
Contribution to Materials Science and Polymer Chemistry
No contributions of "Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-" to materials science and polymer chemistry have been documented. The related solvent, N,N-dimethylacetamide (DMAc), is extensively used in the polymer industry for dissolving polymers such as polyacrylonitrile (B21495) and polyamides, and in the production of fibers and films. eschemy.com
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
Traditional methods for amide synthesis often involve coupling reagents that generate significant waste. acs.org Modern research is focused on developing greener, more atom-economical, and efficient catalytic strategies.
Future synthetic approaches for Acetamide (B32628), 2-(methoxymethoxy)-N,N-dimethyl- could leverage these new methodologies. Direct amidation of 2-(methoxymethoxy)acetic acid with dimethylamine (B145610), avoiding harsh activating agents, is the ideal transformation as it produces water as the only byproduct. acs.org Catalytic strategies using boron reagents or solid supports under microwave irradiation have shown promise for creating a variety of amides with excellent yields and reduced environmental impact. acs.orgresearchgate.net
Another sustainable avenue is the development of novel three-component reactions. For instance, a recently developed method involving isocyanides, alkyl halides, and water offers a versatile and efficient route to complex amides. catrin.com Adapting such a multicomponent strategy could provide a novel and rapid synthesis for Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- and its analogues from readily available starting materials. catrin.com Furthermore, visible-light photoredox catalysis is an emerging platform that enables the synthesis of amides under mild conditions, providing a robust alternative to traditional condensation reactions. mdpi.com
Table 1: Comparison of Traditional vs. Emerging Amide Synthesis Methodologies
| Feature | Traditional Methods (e.g., Acyl Chlorides) | Emerging Sustainable Methods |
|---|---|---|
| Starting Materials | Activated carboxylic acids | Nonactivated carboxylic acids, alcohols, aldehydes acs.org |
| Byproducts | Stoichiometric waste (e.g., salts) | Often only water acs.org |
| Reaction Conditions | Often harsh, requiring protecting groups | Milder, often catalytic, may use light or microwaves acs.orgmdpi.com |
| Atom Economy | Lower | Higher |
| Sustainability | Less sustainable, uses hazardous reagents | Greener, more environmentally friendly catrin.com |
Exploration of Undiscovered Reactivity and Novel Transformations
Amides are typically considered stable functional groups. However, recent research has focused on activating the traditionally inert C-N and C-C bonds of amides to unlock new synthetic pathways.
For Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-, future research could explore its participation in novel transformations beyond its role as a stable product. For instance, methods for the direct nitrogenation of tertiary amides to form other functional products like nitriles have been developed, involving the cleavage of both C-C and C-N bonds. chinesechemsoc.org Applying such a strategy to this compound could yield valuable synthetic intermediates.
Transamidation, the exchange of the amine portion of an amide, is another area of growing interest. acs.org Efficient protocols using N,N-dialkylformamide dimethyl acetals to activate primary amides for acyl transfer have been established. organic-chemistry.org While the target compound is a tertiary amide, exploring its potential for dealkylation followed by transamidation or other C-N bond functionalization could open new avenues for creating diverse molecular structures. Furthermore, "Umpolung" strategies, which reverse the typical reactivity patterns of functional groups, are emerging as powerful tools in synthesis and could be applied to discover unprecedented reactions involving the amide moiety. researchgate.net
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the structure, dynamics, and interactions of molecules is crucial for predicting their behavior. Advanced spectroscopic techniques offer powerful tools to probe these properties at an atomic level.
For Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its three-dimensional structure and conformational dynamics in solution. researchgate.net Advanced NMR methods, such as two-dimensional techniques (e.g., TOCSY, NOESY), can reveal through-bond and through-space correlations, providing detailed information about the molecule's spatial arrangement and dynamic processes. chemrxiv.org
Infrared (IR) spectroscopy, particularly two-dimensional IR (2D-IR), is highly sensitive to molecular structure and hydrogen bonding. nih.gov While the tertiary nature of the amide in Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- precludes typical amide I band analysis related to N-H vibrations, IR spectroscopy can still probe the carbonyl group's environment and interactions with solvents or other molecules. nih.govacs.org The integration of various spectroscopic methods, including UV-Vis, Raman, and mass spectrometry, can provide a comprehensive picture of the molecule's properties and behavior. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Amide Analysis
| Technique | Information Provided | Potential Application for Acetamide, 2-(methoxymethoxy)-N,N-dimethyl- |
|---|---|---|
| 2D NMR Spectroscopy | 3D structure, conformational dynamics, spin systems chemrxiv.org | Determining solution-state structure and flexibility. |
| 2D-IR Spectroscopy | Ultrafast structural dynamics, solvent interactions nih.gov | Probing the local environment of the carbonyl and ether groups. |
| Raman Spectroscopy | Vibrational modes, molecular structure researchgate.net | Complementing IR data for a full vibrational analysis. |
| Mass Spectrometry (MS) | Mass-to-charge ratio, fragmentation patterns | Confirming molecular weight and structural integrity. |
Integration of Machine Learning and Artificial Intelligence in Amide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. researchgate.net These tools can be applied to all stages of research involving Acetamide, 2-(methoxymethoxy)-N,N-dimethyl-.
Q & A
Q. What are the optimized synthetic routes for Acetamide,2-(methoxymethoxy)-N,N-dimethyl-?
The synthesis of structurally related acetamides often involves multi-step reactions. For example, substituted acetamides can be synthesized via nucleophilic substitution or condensation reactions. A typical approach includes:
- Step 1 : Reacting a substituted phenol or amine with chloroacetyl chloride under cold conditions to form intermediates .
- Step 2 : Introducing methoxymethoxy groups via alkylation or etherification reactions (e.g., using methoxymethyl chloride in DMF with potassium carbonate as a base) .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) . Key reagents: Chloroacetyl chloride, methoxymethyl chloride, DMF, potassium carbonate.
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxymethoxy (-OCH₂OCH₃) appear at δ ~3.3–3.5 ppm (singlet) and acetamide carbonyl at ~165–170 ppm .
- IR : Stretching vibrations for C=O (~1660–1680 cm⁻¹) and N-H (~3300 cm⁻¹) .
Q. What solvents and conditions are suitable for its dissolution and storage?
- Solubility : Polar aprotic solvents like DMF, DMSO, or acetone are effective. Aqueous solubility is limited but can be enhanced with co-solvents (e.g., ethanol/water mixtures) .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxymethoxy group .
Advanced Research Questions
Q. How does the methoxymethoxy group influence reactivity in nucleophilic substitutions?
The methoxymethoxy (-OCH₂OCH₃) group acts as a protecting group for hydroxyl intermediates. Its electron-donating nature enhances regioselectivity in electrophilic aromatic substitution but may sterically hinder reactions at the ortho position. Computational studies (e.g., DFT) can predict reaction sites by analyzing electron density maps .
Q. What strategies resolve enantiomers if the compound exhibits chirality?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol .
- Stereoselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amide bond formation .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
Q. How can its biological activity be evaluated in vitro?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Q. What computational tools model its interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., COX-2 or β-lactamases) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Challenges
Q. How to address conflicting spectral data in structural elucidation?
- Contradiction Example : Discrepancies in NMR δ values for methoxymethoxy protons.
- Resolution :
Verify solvent effects (e.g., DMSO vs. CDCl₃).
Compare with synthetic standards or literature analogs .
Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What are the environmental and safety considerations for large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
